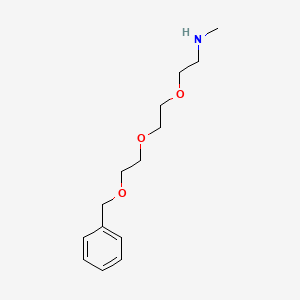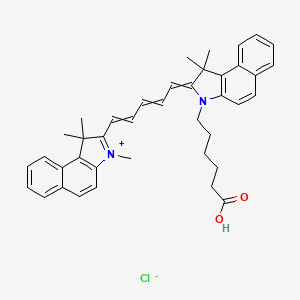
Methylamino-PEG3-benzyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylamino-PEG3-benzyl is a compound that serves as an amino polyethylene glycol (PEG) linker. It is widely used in scientific research, particularly in the field of bioconjugation, where it acts as a bridge between different molecules. This compound is known for its versatility and effectiveness in enhancing the solubility and stability of various biomolecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methylamino-PEG3-benzyl typically involves the reaction of benzyl chloride with a PEG derivative that has a terminal amino group. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group attacks the benzyl chloride, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Methylamino-PEG3-benzyl undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.
Reduction: The compound can be reduced to form a secondary amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the benzyl ring.
Aplicaciones Científicas De Investigación
Methylamino-PEG3-benzyl has a wide range of applications in scientific research:
Chemistry: It is used as a linker in the synthesis of complex molecules and polymers.
Biology: The compound is employed in the modification of proteins and peptides to enhance their solubility and stability.
Medicine: It is used in the development of drug delivery systems, particularly in the formulation of antibody-drug conjugates.
Industry: this compound is used in the production of various bioconjugates and as a reagent in chemical synthesis.
Mecanismo De Acción
The mechanism of action of Methylamino-PEG3-benzyl involves its ability to act as a linker between different molecules. The amino group can form covalent bonds with various functional groups, while the PEG chain provides flexibility and solubility. This allows the compound to enhance the stability and solubility of biomolecules, making it an effective tool in bioconjugation.
Comparación Con Compuestos Similares
Similar Compounds
- Methylamino-PEG1-benzyl
- Methylamino-PEG2-benzyl
- Methylamino-PEG4-benzyl
Uniqueness
Methylamino-PEG3-benzyl is unique due to its specific PEG chain length, which provides an optimal balance between flexibility and solubility. This makes it particularly effective in applications where both properties are crucial.
Propiedades
Fórmula molecular |
C14H23NO3 |
|---|---|
Peso molecular |
253.34 g/mol |
Nombre IUPAC |
N-methyl-2-[2-(2-phenylmethoxyethoxy)ethoxy]ethanamine |
InChI |
InChI=1S/C14H23NO3/c1-15-7-8-16-9-10-17-11-12-18-13-14-5-3-2-4-6-14/h2-6,15H,7-13H2,1H3 |
Clave InChI |
SETIOWKJXVELLE-UHFFFAOYSA-N |
SMILES canónico |
CNCCOCCOCCOCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![sodium;4-[2-[(2E,4E,6E)-7-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B11931053.png)


![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl 6-methoxy-1-naphthalen-1-ylpyrido[3,4-b]indole-9-carboxylate](/img/structure/B11931078.png)

![6-[2-(2H-tetrazol-5-yl)ethyl]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid](/img/structure/B11931105.png)


![5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid,3-(hydroxymethyl)-8-oxo-7-[(2-thienylacetyl)amino]-, monosodium salt,(6R-trans)-](/img/structure/B11931130.png)
![(1R,2S,2'S,5S,6S,7S,10S,13R)-5-[(S)-furan-3-yl-[(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5,7,11,11-tetramethyl-8,15-dioxospiro[12,16-dioxatetracyclo[8.7.0.01,13.02,7]heptadecane-6,3'-oxirane]-2'-carboxylic acid](/img/structure/B11931137.png)

